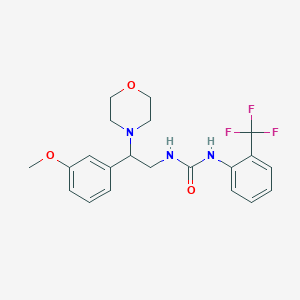

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea

Description

This compound features a urea core (-NHCONH-) linking two distinct moieties:

- Substituent A: A 2-(3-methoxyphenyl)-2-morpholinoethyl group.

- Substituent B: A 2-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing and lipophilic characteristics due to the -CF₃ group.

The combination of these groups suggests a balance between hydrophilicity (morpholino, methoxy) and lipophilicity (trifluoromethyl), which may influence pharmacokinetic properties such as solubility, membrane permeability, and target binding .

Properties

IUPAC Name |

1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3O3/c1-29-16-6-4-5-15(13-16)19(27-9-11-30-12-10-27)14-25-20(28)26-18-8-3-2-7-17(18)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUAYGKDKQCRLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=CC=C2C(F)(F)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-Methoxyphenyl)-2-morpholinoethyl)-3-(2-(trifluoromethyl)phenyl)urea, a phenyl urea derivative, has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymes involved in metabolic pathways. This article explores the compound's biological activity, focusing on its mechanism of action, efficacy in various studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure with a morpholinoethyl group and trifluoromethyl substitution, which may influence its interaction with biological targets.

Research indicates that phenyl urea derivatives can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. Inhibition of IDO1 can enhance anti-tumor immunity by increasing tryptophan availability for T-cell activation.

In Vitro Studies

Studies have demonstrated that the compound exhibits selective inhibition against IDO1. For instance, a series of phenyl urea derivatives were synthesized and tested for their IDO1 inhibitory activity:

| Compound | IC50 (μM) | Remarks |

|---|---|---|

| i12 | 0.1 | Potent IDO1 inhibitor |

| i23 | 0.6 | Moderate IDO1 inhibition |

| i24 | 0.5 | Nitro group may cause toxicity |

The presence of a carboxyl group was found critical for binding activity, as modifications that removed this group led to loss of inhibition .

In Vivo Studies

In vivo pharmacokinetic studies showed that compound i12 had favorable properties:

- Plasma Clearance : 22.45 mL/min/kg

- Half-Life : 11.2 hours

- Oral Bioavailability : 87.4%

In xenograft models, daily administration at doses of 15 mg/kg resulted in a tumor growth inhibition (TGI) of 40.5%, indicating significant anti-tumor efficacy .

Triple-Negative Breast Cancer (TNBC)

A library of urea-based compounds was evaluated for cytotoxicity against TNBC cell lines. The studies revealed that certain derivatives could cross the blood-brain barrier and exhibited cytotoxic effects against MDA-MB-231 cells:

| Compound | Cytotoxicity (IC50 μM) | Target |

|---|---|---|

| 4a | 5 | FGFR1 |

| 4b | 7 | FGFR1 |

These findings suggest that modifications to the urea moiety can enhance therapeutic potential against aggressive cancer types .

Structure-Activity Relationship (SAR)

The SAR studies indicated that specific substitutions on the phenyl rings significantly influenced biological activity. For example:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Urea Class

The following table summarizes key structural and physicochemical differences between the target compound and related urea derivatives:

Key Observations:

Methoxy vs. Halogen/CF₃ Substitutions: The 3-methoxy group in the target compound and 11l () enhances solubility compared to chloro or trifluoromethyl substituents in compounds like 6j and 8j .

Morpholino vs. Piperazine/Thiazole Moieties: The morpholino group in the target compound and M64HCl () may improve water solubility compared to piperazine or thiazole groups in 11l and 8j .

Synthetic Yields :

- Yields for urea derivatives vary widely (52.7–85.2%), with 11l (85.2%) and 6j (83.4%) demonstrating efficient syntheses. The target compound’s synthesis might align with these ranges if similar methods are employed .

Q & A

Intermediate Research Question

- Target Identification : Prioritize kinases or GPCRs based on structural analogs (e.g., notes morpholine-containing ureas as kinase inhibitors) .

- Assay Design :

- In vitro : Use fluorescence polarization assays for kinase inhibition (IC determination).

- Cell-based : Test antiproliferative activity in cancer lines (e.g., MTT assays) with dose-response curves.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated samples.

What computational methods are effective for predicting binding modes and structure-activity relationships (SAR)?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases).

- SAR Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy, trifluoromethyl vs. methyl) and correlate with activity data. For example, ’s comparison of fluorophenyl vs. chlorophenyl analogs highlights halogen-dependent activity shifts .

- Free Energy Perturbation (FEP) : Predict affinity changes upon structural modifications.

How should researchers address discrepancies in biological activity data across different studies?

Advanced Research Question

- Source Analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For instance, notes that marine-derived compounds show divergent activities depending on cell models .

- Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers.

- Mechanistic Follow-Up : Conduct target engagement studies (e.g., CETSA or SPR) to confirm direct binding.

What strategies improve solubility and bioavailability for in vivo studies?

Intermediate Research Question

- Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes.

- Prodrug Design : Modify the urea moiety to a carbamate ester for enhanced permeability, as seen in ’s triazolopyridazine derivatives .

- Pharmacokinetic Profiling : Monitor plasma stability (e.g., liver microsome assays) and logP values (target <5 for oral bioavailability).

How can researchers validate the compound’s selectivity against off-target proteins?

Advanced Research Question

- Panel Screening : Test against a broad panel of kinases or receptors (e.g., Eurofins’ SelectScreen).

- Cryo-EM/Co-Crystallization : Resolve compound-target complexes to identify critical binding residues (e.g., morpholine interactions with kinase hinge regions) .

- CRISPR Knockout : Confirm activity loss in target-deficient cell lines.

What are the best practices for stability studies under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and oxidative (HO) conditions at 40–60°C.

- Analytical Monitoring : Use HPLC-DAD to track degradation products (e.g., urea hydrolysis to amines). emphasizes the role of functional groups in stability, where electron-withdrawing trifluoromethyl groups enhance resistance to oxidation .

How can structural analogs be leveraged to optimize potency and reduce toxicity?

Intermediate Research Question

- Library Synthesis : Prepare analogs with modified aryl groups (e.g., 3-fluorophenyl vs. 3-chlorophenyl) and evaluate toxicity in zebrafish or HEK293 cells.

- Toxicophore Prediction : Use tools like Derek Nexus to flag structural alerts (e.g., reactive morpholine metabolites). ’s comparative table (fluorophenyl vs. chlorophenyl) provides a template for SAR-driven optimization .

What in silico tools are recommended for predicting ADMET properties?

Advanced Research Question

- ADMET Prediction : SwissADME for bioavailability radar, ProTox-II for toxicity profiling.

- Metabolism Prediction : Use GLORY or StarDrop to identify likely Phase I/II metabolites. ’s furan-oxadiazole derivatives highlight the importance of predicting reactive metabolites (e.g., epoxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.